molecular formula C22H23N5OS B2579137 3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine CAS No. 1257549-64-6

3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine

Cat. No.: B2579137
CAS No.: 1257549-64-6
M. Wt: 405.52
InChI Key: CALQFNOTXRVSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[2-(Ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 2-(ethylsulfanyl)benzoyl group at the 4-position and a pyridin-2-yl moiety at the 6-position of the pyridazine core. This compound is structurally characterized by:

  • Piperazine linker: A flexible heterocyclic amine that enhances solubility and serves as a spacer for pharmacophore alignment.
  • 2-(Ethylsulfanyl)benzoyl substituent: A sulfur-containing aromatic group that may influence electronic properties and metabolic stability.
  • Pyridin-2-yl group: A nitrogen-rich aromatic system capable of π-π stacking and metal coordination.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-2-29-20-9-4-3-7-17(20)22(28)27-15-13-26(14-16-27)21-11-10-19(24-25-21)18-8-5-6-12-23-18/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALQFNOTXRVSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine typically involves multiple steps. One common method includes the formation of the pyridazine ring through a cyclization reaction. The piperazine moiety is introduced via nucleophilic substitution reactions, and the ethylsulfanylbenzoyl group is added through acylation reactions. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper may be employed to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce alcohols .

Scientific Research Applications

3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving pyridazine-containing compounds.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The pyridazine ring can engage in hydrogen bonding and π-π stacking interactions with proteins or nucleic acids. The piperazine moiety can enhance the compound’s binding affinity to its target, while the ethylsulfanylbenzoyl group can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine and its analogs:

Compound Substituents on Piperazine Pyridazine Substituents Molecular Weight (g/mol) Key Features
This compound (Target Compound) 2-(Ethylsulfanyl)benzoyl Pyridin-2-yl ~448.5 (estimated) Ethylsulfanyl group enhances lipophilicity; pyridinyl aids π-interactions.
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 2-Fluorophenyl Chlorine ~348.8 Chlorine atom increases electrophilicity; fluorophenyl improves binding affinity.
3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (2,4-Difluorophenyl)sulfonyl 3-Methylpyrazole ~436.4 Sulfonyl group enhances polarity; pyrazole may modulate kinase inhibition.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine 4-(Trifluoromethyl)pyridin-2-yl 3,5-Dimethylpyrazole ~403.4 Trifluoromethyl group improves metabolic stability; dimethylpyrazole adds bulk.

Key Research Findings and Implications

Electronic and Steric Effects

  • Ethylsulfanyl vs. Halogen Substituents : The ethylsulfanyl group in the target compound introduces moderate electron-donating effects compared to electron-withdrawing fluorine or chlorine atoms in analogs . This may reduce electrophilic reactivity but improve membrane permeability.
  • Pyridin-2-yl vs.

Pharmacokinetic Considerations

  • Lipophilicity : The ethylsulfanyl group increases logP relative to sulfonyl or trifluoromethyl analogs , suggesting improved blood-brain barrier penetration.
  • Metabolic Stability : Sulfur-containing moieties (e.g., ethylsulfanyl) are prone to oxidation, whereas trifluoromethyl groups (e.g., ) resist metabolic degradation, extending half-life.

Biological Activity

The compound 3-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine (CAS Number: 1257549-64-6) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for drug development. This article explores the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5OSC_{22}H_{23}N_{5}OS, with a molecular weight of approximately 405.5159 g/mol. The structure includes a piperazine ring, an ethylsulfanyl group, and a pyridine moiety, which are known to contribute to diverse biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Induces cytotoxicity in different cancer cell lines.
  • Anti-inflammatory : Reduces inflammatory responses in vitro and in vivo.

Data Table: Biological Activities of Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundEthylsulfanyl, piperazineAntimicrobial, anticancer
BenzothiazoleCore structureAntimicrobial
2-AminobenzothiazoleAmino group substitutionAnticancer
4-FluorobenzothiazoleFluorinated derivativeAntiviral

The biological activity of This compound is hypothesized to involve interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways related to cancer and inflammation.
  • Receptor Modulation : It could act as a modulator for receptors involved in neurotransmission or inflammatory responses.
  • DNA Interaction : Potential intercalation into DNA may lead to cytotoxic effects in cancer cells.

Study 1: Anticancer Activity

A study evaluating the anticancer properties of similar piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of benzothiazole derivatives revealed that compounds structurally related to our target showed promising results against Gram-positive and Gram-negative bacteria, suggesting that the ethylsulfanyl group enhances antibacterial properties.

Q & A

Basic Research Questions

Q. What are the established biological activities of this compound, and how can researchers design experiments to validate them?

  • Methodological Answer : Begin with in vitro assays targeting specific pathways (e.g., bacterial growth inhibition or viral replication assays). For example, pyridazine derivatives with piperazine moieties have demonstrated anti-bacterial and anti-viral activities in prior studies . Use structure-activity relationship (SAR) frameworks to correlate substituent effects (e.g., ethylsulfanyl or pyridyl groups) with activity. Employ cell viability assays (e.g., MTT) and enzyme inhibition studies to quantify potency.

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

  • Methodological Answer : Utilize nucleophilic substitution or coupling reactions to assemble the piperazine-pyridazine core. For example, describes analogous pyridazine derivatives synthesized via Buchwald-Hartwig amination . Optimize reaction conditions (solvent, catalyst, temperature) using design of experiments (DoE) and monitor purity via HPLC. Purification via column chromatography or recrystallization (as in , achieving 85% yield) is critical .

Q. How should researchers handle contradictions in pharmacological data for this compound?

  • Methodological Answer : Address discrepancies through rigorous replication under standardized conditions (e.g., fixed cell lines, assay protocols). Apply meta-analysis to aggregate data from multiple studies, as suggested in ’s framework for resolving methodological conflicts . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional chemical hygiene plans (e.g., ’s 100% safety exam compliance) . Use fume hoods for synthesis, personal protective equipment (PPE), and waste disposal per EPA guidelines. Reference Safety Data Sheets (SDS) for toxicity data, noting ’s prohibitions on human/animal exposure .

Advanced Research Questions

Q. How can computational modeling enhance the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict solubility, logP, and metabolic stability, as described in ’s ICReDD approach . Use molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., viral proteases), referencing ligand-receptor models in .

Q. What strategies are effective for elucidating the mechanism of action of this compound?

  • Methodological Answer : Combine in silico target prediction (e.g., SwissTargetPrediction) with experimental validation via CRISPR-Cas9 knockout screens. Use techniques like X-ray crystallography (as in ’s structural reports) or NMR to study binding conformations. For cellular mechanisms, apply phosphoproteomics or transcriptomics to map pathway perturbations.

Q. How can researchers design SAR studies to improve selectivity and reduce off-target effects?

  • Methodological Answer : Systematically modify substituents (e.g., ethylsulfanyl vs. methylsulfonyl groups) and evaluate activity against related targets (e.g., kinase panels). Use computational SAR tools (e.g., MOE) to prioritize analogs, as seen in ’s structural analogs . Validate selectivity via counter-screens and thermal shift assays.

Q. What advanced analytical methods are recommended for characterizing degradation products or impurities?

  • Methodological Answer : Apply LC-MS/MS with high-resolution mass spectrometry to identify degradation pathways. Follow Pharmacopeial guidelines ( ) for assay validation, including buffer preparation (e.g., ammonium acetate at pH 6.5) . Use stability-indicating methods under stress conditions (heat, light, pH).

Q. How can synergistic effects with other therapeutics be systematically explored?

  • Methodological Answer : Use combination index (CI) analysis via Chou-Talalay method to evaluate synergy in in vitro models (e.g., cancer cell lines). Design factorial experiments to test multi-target hypotheses, leveraging ’s multi-functional pyridazine frameworks . Validate in vivo using xenograft models with dual-agent dosing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.